N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
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Description
Compounds containing the quinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
Synthesis Analysis
The synthesis of quinoline-based compounds often involves various synthetic strategies . For instance, a series of quinolone-based heterocyclic derivatives were synthesized and their in vitro antibacterial activity was evaluated .Molecular Structure Analysis
Quinoline derivatives incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol .Chemical Reactions Analysis
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as NMR, FT-IR, and mass spectroscopy .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-17-8-5-16(6-9-17)19-11-12-21(28)27(26-19)14-13-24-22(29)20-10-7-15-3-1-2-4-18(15)25-20/h1-12H,13-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZLNLJPIYCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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